Mpb-PE
CAS No.: 103794-17-8
Cat. No.: VC20744529
Molecular Formula: C47H77N2O11P
Molecular Weight: 877.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103794-17-8 |
---|---|
Molecular Formula | C47H77N2O11P |
Molecular Weight | 877.1 g/mol |
IUPAC Name | [3-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
Standard InChI | InChI=1S/C47H77N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-28-46(53)57-38-42(60-47(54)29-24-22-20-18-16-14-12-10-8-6-4-2)39-59-61(55,56)58-37-36-48-43(50)27-25-26-40-30-32-41(33-31-40)49-44(51)34-35-45(49)52/h30-35,42H,3-29,36-39H2,1-2H3,(H,48,50)(H,55,56) |
Standard InChI Key | PMNHFYTYBLGZOI-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
Chemical Structure and Properties
Molecular Structure
MPB-PE features a complex molecular structure composed of several key functional units that contribute to its pharmaceutical utility. At its core, MPB-PE contains a phosphoethanolamine group that forms the hydrophilic head of the molecule, connected to fatty acid chains that constitute the hydrophobic tail portion . The distinctive maleimide functionality is connected via a phenyl ring and a butyryl linker, creating the reactive site for thiol conjugation . This arrangement creates an amphiphilic molecule capable of incorporating into lipid bilayers while presenting its reactive maleimide group for conjugation with proteins or other thiol-containing molecules.
The spatial arrangement of these functional groups is critical to the compound's reactivity and application in pharmaceutical research. The maleimide group extends away from the lipid portion, ensuring accessibility for reaction with thiol groups on target proteins or peptides . This architectural feature enables efficient bioconjugation while maintaining the lipid's ability to incorporate into membranes or liposomal structures.
Variations of MPB-PE
16:0 MPB PE (Palmitoyl Variant)
The 16:0 MPB PE variant, formally named 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], represents one of the primary formulations of this compound used in pharmaceutical research . This variant contains two palmitoyl chains, each consisting of 16 carbon atoms with no double bonds, creating a saturated fatty acid profile that influences the physical properties of the resulting lipid assemblies . The saturated nature of these fatty acid chains contributes to increased membrane rigidity when incorporated into liposomal formulations, which can be advantageous for applications requiring structural stability under physiological conditions.
The molecular composition of 16:0 MPB PE includes a sodium salt form with the formula C₅₁H₈₄N₂O₁₁PNa and a formula weight of 955.183 . The exact mass of 954.571 provides a precise reference point for analytical identification using mass spectrometry techniques . The compound has a specific percent composition of C 64.13%, H 8.86%, N 2.93%, Na 2.41%, O 18.42%, and P 3.24%, reflecting its complex molecular structure .
Property | 16:0 MPB PE Value | Source |
---|---|---|
Molecular Formula | C₅₁H₈₄N₂O₁₁PNa | |
Formula Weight | 955.183 | |
Exact Mass | 954.571 | |
CAS Number | 384835-50-1 |
The 16:0 MPB PE variant is particularly useful in research applications requiring more stable membrane structures or when working with systems at physiological temperature (37°C), as the saturated chains provide enhanced structural integrity compared to unsaturated variants. This formulation has been successfully employed in developing drug delivery systems with extended circulation times and controlled release properties, making it valuable for applications where sustained delivery is desired.
18:1 MPB PE (Oleoyl Variant)
The 18:1 MPB PE variant, officially designated as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], features two oleoyl chains each containing 18 carbon atoms with one double bond per chain . This unsaturated fatty acid composition creates distinct physical properties compared to the saturated 16:0 variant, particularly in terms of membrane fluidity and phase transition temperature. The presence of double bonds introduces "kinks" in the fatty acid chains, preventing tight packing and resulting in more fluid membrane structures when incorporated into liposomes or other lipid assemblies.
The molecular structure of 18:1 MPB PE includes a sodium salt form with the formula C₅₅H₈₈N₂O₁₁PNa and a molecular weight ranging from 984.30 to 1007.26 Da depending on the specific formulation and analytical method used . The compound is identified by CAS Number 384835-49-8, providing a standardized reference for regulatory and research purposes .
Property | 18:1 MPB PE Value | Source |
---|---|---|
Molecular Formula | C₅₅H₈₈N₂O₁₁PNa | |
Molecular Weight | 984.30 to 1007.26 | |
CAS Number | 384835-49-8 |
The 18:1 MPB PE variant is particularly valuable in applications requiring more fluid membrane characteristics, such as when working with membrane proteins that require lipid mobility for proper function. This formulation is often preferred for applications at lower temperatures or when increased membrane permeability is desired. The unsaturated nature of the fatty acid chains can also influence the biodistribution and pharmacokinetic properties of liposomal formulations containing this lipid, potentially affecting circulation time and tissue distribution.
Applications in Pharmaceutical Research
Protein Conjugation Studies
MPB-PE has emerged as an invaluable tool for studying protein function and interaction with membranes, particularly for proteins such as ion channels and transporters . The thiol-reactive maleimide group enables site-specific conjugation to cysteine residues in proteins, creating stable protein-lipid conjugates that maintain both protein functionality and membrane compatibility. This conjugation strategy has facilitated detailed studies of membrane protein orientation, oligomerization, and conformational changes in response to various stimuli.
Researchers have leveraged the specific reactivity of MPB-PE to develop assays for protein-membrane interactions, enabling quantitative measurements of protein binding to lipid bilayers under various experimental conditions. These studies have contributed significantly to our understanding of how proteins associate with and function within membrane environments, informing both basic science and drug development efforts targeting membrane proteins. The ability to create defined protein-lipid conjugates has also supported structural biology investigations, including cryo-electron microscopy studies of membrane protein complexes.
The conjugation of proteins to MPB-PE has facilitated the development of protein-decorated liposomes for various applications, including enzyme delivery, antigen presentation, and targeted therapy. These functionalized liposomal systems combine the catalytic or recognition properties of proteins with the delivery capabilities of liposomes, creating multifunctional nanoscale platforms with enhanced specificity and activity. Such systems have shown promise in enhancing the stability and activity of therapeutic proteins while providing targeting capabilities through specific protein-receptor interactions.
Through careful selection of conjugation sites and optimization of reaction conditions, researchers have achieved precise control over protein orientation on liposomal surfaces, maximizing functional presentation while maintaining both protein activity and liposome integrity. This level of control has proven critical for applications requiring specific protein-target interactions, such as in receptor-mediated drug delivery or enzymatic therapeutics.
Liposomal Drug Delivery Systems
MPB-PE plays a crucial role in the development of advanced liposomal drug delivery systems, particularly those requiring specific targeting capabilities . The compound enables the attachment of targeting moieties such as antibodies, antibody fragments, peptides, or small molecules to liposomal surfaces, creating targeted delivery vehicles with enhanced specificity for disease sites. This targeting capability significantly improves the therapeutic index of encapsulated drugs by increasing local concentration at disease sites while reducing systemic exposure and associated side effects.
In cancer therapy applications, MPB-PE-based liposomal systems have demonstrated remarkable efficacy in delivering chemotherapeutic agents specifically to tumor tissues . By conjugating tumor-targeting antibodies to liposomes via MPB-PE, researchers have created immunoliposomes capable of recognizing and binding to tumor-associated antigens, facilitating selective drug delivery to cancer cells while sparing healthy tissues. These systems have shown improved therapeutic outcomes in preclinical models and continue to advance toward clinical applications.
The flexibility of MPB-PE as a conjugation platform has enabled the development of multifunctional liposomal systems incorporating multiple targeting moieties or combining targeting with imaging capabilities. Such theranostic approaches allow simultaneous diagnosis and therapy, providing real-time feedback on drug delivery and therapeutic response. The stable thioether linkage formed between MPB-PE and thiol-containing targeting moieties ensures long-term stability of these conjugates under physiological conditions, maintaining targeting capability throughout the circulation lifetime of the liposomal system.
Recent advancements in MPB-PE-based delivery systems include stimuli-responsive designs that combine targeting specificity with controlled release mechanisms triggered by environmental factors such as pH, temperature, or enzymatic activity. These sophisticated delivery platforms represent the cutting edge of nanomedicine, offering unprecedented control over drug distribution and release kinetics while maintaining the targeting benefits conferred by MPB-PE conjugation.
MPB-PE in Cancer Therapeutics
Immunoliposome Development
The development of anti-p185HER2 immunoliposomes represents a significant application of MPB-PE in cancer therapy, combining the specificity of monoclonal antibodies with the drug delivery advantages of liposomal systems . In these formulations, MPB-PE (referred to as M-PE in some research contexts) is typically incorporated at approximately 2 mol% of total phospholipid, providing sufficient conjugation sites for antibody attachment without disrupting liposome integrity . The resulting immunoliposomes demonstrate enhanced tumor-targeting capabilities compared to conventional liposomes, leading to improved therapeutic outcomes in preclinical models.
The conjugation process typically involves the reaction between the maleimide group of MPB-PE and thiol groups introduced into antibodies or antibody fragments through various chemical modifications. This conjugation strategy preserves antibody binding specificity while creating a stable linkage that maintains targeting capability throughout the circulation lifetime of the immunoliposome. The resulting targeted liposomes show enhanced accumulation at tumor sites expressing the target antigen, increasing local drug concentration while reducing systemic exposure.
Research has demonstrated that MPB-PE-based immunoliposomes overcome several limitations associated with conventional antibody-drug conjugates, including improved drug loading capacity, protection of encapsulated cargo from degradation, and the ability to deliver multiple drug molecules per targeting event. These advantages have positioned MPB-PE-based immunoliposomes as promising platforms for next-generation targeted cancer therapies, with several formulations advancing through preclinical development toward clinical evaluation.
The versatility of MPB-PE has enabled the development of immunoliposomes targeting various tumor-associated antigens beyond HER2, expanding the potential application of this technology to multiple cancer types. This broad applicability, combined with the established safety profile of liposomal formulations, has accelerated the translation of MPB-PE-based immunoliposomes toward clinical applications in oncology.
Enhanced Therapeutic Efficacy
The incorporation of MPB-PE into liposomal drug delivery systems has demonstrated significant improvements in therapeutic efficacy across multiple cancer models . By enabling specific targeting of cancer cells through antibody-mediated recognition, these systems achieve higher drug concentrations at tumor sites compared to non-targeted formulations. This enhanced delivery translates to improved tumor growth inhibition and survival outcomes in preclinical models, supporting the continued development of MPB-PE-based delivery systems for clinical applications.
Studies have shown that MPB-PE-based immunoliposomes carrying chemotherapeutic agents such as doxorubicin demonstrate superior antitumor activity compared to free drug or non-targeted liposomal formulations. This enhanced efficacy stems from multiple mechanisms, including increased drug uptake by target cells, prolonged retention at tumor sites, and reduced drug exposure to healthy tissues. The combination of these effects results in an improved therapeutic index, potentially allowing for higher drug doses without corresponding increases in toxicity.
The stability of the thioether linkage formed between MPB-PE and targeting moieties ensures that targeting specificity is maintained throughout the circulation lifetime of the delivery system. This stability is critical for in vivo applications, where premature detachment of targeting moieties would compromise the selective delivery advantage. Research has confirmed that MPB-PE conjugates maintain structural integrity under physiological conditions for extended periods, supporting their application in delivery systems designed for prolonged circulation.
Beyond traditional chemotherapeutic delivery, MPB-PE-based systems have shown promise for delivering novel therapeutic modalities, including nucleic acid-based therapeutics (siRNA, miRNA, mRNA), immunomodulatory agents, and combination therapies. The versatility of these delivery platforms, combined with their targeting specificity, positions them as valuable tools in the expanding armamentarium against cancer, particularly for addressing therapeutic resistance and tumor heterogeneity.
Recent Research Developments
Advanced Formulation Techniques
Recent research has focused on enhancing the stability and functionality of MPB-PE-based delivery systems through innovative formulation approaches. A notable advancement in this area involves the stabilization of liposomes through enzymatic polymerization of DNA, as demonstrated in the 2006 study by Ruysschaert and colleagues . This approach represents a significant innovation in improving liposome stability, addressing one of the key challenges in liposomal drug delivery: maintaining structural integrity until reaching the targeted site.
Researchers have also explored the incorporation of MPB-PE into alternative lipid-based delivery systems, including lipid nanoparticles, solid lipid nanoparticles, and lipid-polymer hybrid systems. These alternative formulations offer potential advantages in terms of stability, drug loading capacity, and release kinetics compared to conventional liposomes, while still benefiting from the targeting capabilities enabled by MPB-PE conjugation. The diversity of delivery platforms incorporating MPB-PE continues to expand, providing researchers with multiple options to address specific therapeutic challenges.
Advances in manufacturing technologies, including microfluidic and continuous flow systems, have significantly improved the reproducibility and scalability of MPB-PE-containing formulations. These technological developments facilitate more consistent production of functionalized liposomes with precise size distributions and surface characteristics, addressing critical translational challenges in moving these advanced delivery systems toward clinical applications. Improved manufacturing consistency has also enhanced the reliability of research outcomes, accelerating the optimization process for novel formulations.
The development of lyophilization protocols compatible with MPB-PE-containing formulations has addressed stability concerns for long-term storage, potentially extending shelf-life while maintaining both structural integrity and functional activity of conjugated targeting moieties. These formulation advances collectively enhance the translational potential of MPB-PE-based delivery systems, addressing practical considerations that impact clinical development and commercial viability.
Future Directions and Emerging Applications
The versatility and specificity of MPB-PE continue to drive research in multiple directions, with several emerging applications showing particular promise. One significant trend involves the development of dual-targeted delivery systems, where MPB-PE facilitates the attachment of multiple targeting moieties to a single liposomal formulation. This approach addresses tumor heterogeneity by simultaneously targeting multiple tumor-associated antigens, potentially improving therapeutic coverage across diverse cancer cell populations.
Researchers are increasingly exploring the application of MPB-PE in developing theranostic platforms that combine therapeutic delivery with imaging capabilities. By conjugating both targeting antibodies and imaging agents to liposomes via MPB-PE, these systems enable real-time visualization of drug delivery and therapeutic response, providing valuable feedback for personalized treatment adjustments. This integration of diagnostic and therapeutic functions represents a significant advancement toward precision medicine approaches in cancer treatment.
The combination of MPB-PE-based targeting with stimuli-responsive release mechanisms represents another promising research direction. By incorporating environment-sensitive lipids or polymers into targeted liposomal formulations, researchers are creating smart delivery systems that selectively release their cargo in response to tumor-specific conditions such as acidic pH, elevated enzyme levels, or hypoxia. These sophisticated delivery platforms offer unprecedented control over drug distribution and release kinetics, potentially enhancing therapeutic efficacy while further reducing off-target effects.
Beyond oncology, researchers are beginning to explore the application of MPB-PE-based delivery systems in other therapeutic areas, including inflammatory diseases, infectious diseases, and neurological disorders. The targeting capabilities enabled by MPB-PE conjugation are particularly valuable for addressing conditions with specific cellular or molecular targets, offering potential advantages over conventional therapeutic approaches in these challenging disease contexts.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume